3-Methoxy-4-morpholinoaniline dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

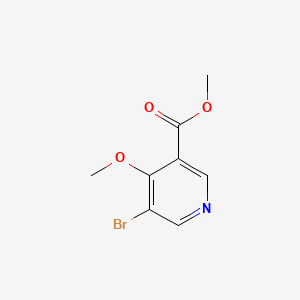

3-Methoxy-4-morpholinoaniline Dihydrochloride is a chemical compound with the CAS Number: 1226776-91-5 . It has a molecular weight of 281.18 . The IUPAC name for this compound is 3-methoxy-4-(4-morpholinyl)aniline dihydrochloride .

Molecular Structure Analysis

The molecular formula of 3-Methoxy-4-morpholinoaniline Dihydrochloride is C11H18Cl2N2O2 . The InChI code for this compound is 1S/C11H16N2O2.2ClH/c1-14-11-8-9 (12)2-3-10 (11)13-4-6-15-7-5-13;;/h2-3,8H,4-7,12H2,1H3;2*1H .Physical And Chemical Properties Analysis

3-Methoxy-4-morpholinoaniline Dihydrochloride is a solid substance . It should be stored in a refrigerator .Scientific Research Applications

Analytical Methods in Antioxidant Activity Research

Research into antioxidants and their effects across different fields highlights the importance of various tests used to determine antioxidant activity. Such methods, including the ORAC, HORAC, TRAP, and TOSC tests, rely on spectrophotometry to assess chemical reactions and the kinetics of processes involving antioxidants. These methods, applied in determining the antioxidant capacity of complex samples, could be relevant to studying compounds like 3-Methoxy-4-morpholinoaniline dihydrochloride for their potential antioxidant properties or interactions with antioxidants (Munteanu & Apetrei, 2021).

Neuroprotective Mechanisms in Cerebral Ischemia

The study of citicoline, an intermediate in phosphatidylcholine biosynthesis, and its neuroprotective effects in cerebral ischemia, could provide insights into how similar compounds or mechanisms might be applicable to 3-Methoxy-4-morpholinoaniline dihydrochloride. Citicoline's role in stimulating phosphatidylcholine synthesis in the injured brain, alongside its effects on cardiolipin preservation and glutathione synthesis, showcases the multifaceted approach to neuroprotection that could be mirrored or influenced by related compounds (Hatcher & Dempsey, 2002).

Environmental and Industrial Applications

The use of redox mediators in enhancing the efficiency of oxidoreductive enzymes for the treatment of organic pollutants presents a compelling area of study. This research highlights how certain compounds can improve the degradation of recalcitrant pollutants in wastewater treatment. Understanding the role of such mediators could inform applications of 3-Methoxy-4-morpholinoaniline dihydrochloride in similar environmental or industrial contexts, especially if it exhibits redox-active properties or can act as a mediator in enzymatic reactions (Husain & Husain, 2007).

Antimalarial Agent Metabolism

The metabolism of 8-aminoquinoline antimalarial agents and their toxic effects related to erythrocyte sensitivity, particularly in individuals with glucose-6-phosphate dehydrogenase deficiency, offers a window into the complex metabolic pathways and toxicological considerations relevant to drug development and pharmacological research. While not directly related, understanding the metabolic and toxicological profiles of structurally or functionally similar compounds, including potential metabolites of 3-Methoxy-4-morpholinoaniline dihydrochloride, could be crucial for its application in scientific research (Strother et al., 1981).

Safety and Hazards

Mechanism of Action

Target of Action

Similar compounds have been shown to exhibit antibacterial activity , suggesting that it may target bacterial cells or specific proteins within these cells.

Biochemical Pathways

Similar compounds have been shown to interfere with bacterial cell wall synthesis , suggesting that it may affect similar pathways.

Result of Action

Similar compounds have been shown to exhibit antibacterial activity , suggesting that it may have similar effects.

properties

IUPAC Name |

3-methoxy-4-morpholin-4-ylaniline;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2.2ClH/c1-14-11-8-9(12)2-3-10(11)13-4-6-15-7-5-13;;/h2-3,8H,4-7,12H2,1H3;2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODXRLVZVGWFQIP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)N)N2CCOCC2.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18Cl2N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Bromo-2,6-dimethyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B573008.png)

![(3-Methylimidazo[1,2-a]pyridin-6-yl)methanamine dihydrochloride](/img/structure/B573009.png)

![2-Oxaspiro[3.3]heptan-6-amine hydrochloride](/img/structure/B573014.png)

![(4'-Amino-[1,1'-biphenyl]-3-yl)(pyrrolidin-1-yl)methanone](/img/structure/B573017.png)

![N-([1,1'-Biphenyl]-4-yl)-9,9-diphenyl-9H-fluoren-2-amine](/img/structure/B573022.png)